molecular formula C20H22BrNO2 B10958617 2-Bromophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether

2-Bromophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether

Cat. No.: B10958617
M. Wt: 388.3 g/mol
InChI Key: RZJTYSAZYMRSHE-UHFFFAOYSA-N
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Description

2-Bromophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether is an organic compound that features a bromophenyl group, a piperidine ring, and a benzyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]phenyl ether: Similar structure but with a phenyl group instead of a benzyl ether linkage.

    2-Chlorophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether: Similar structure but with a chlorine atom instead of a bromine atom.

    2-Bromophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]methyl ether: Similar structure but with a methyl ether linkage instead of a benzyl ether linkage.

Uniqueness

2-Bromophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group allows for versatile chemical modifications, while the piperidine ring enhances its potential as a bioactive compound .

Properties

Molecular Formula

C20H22BrNO2

Molecular Weight

388.3 g/mol

IUPAC Name

[4-[(2-bromophenoxy)methyl]phenyl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C20H22BrNO2/c1-15-5-4-12-22(13-15)20(23)17-10-8-16(9-11-17)14-24-19-7-3-2-6-18(19)21/h2-3,6-11,15H,4-5,12-14H2,1H3

InChI Key

RZJTYSAZYMRSHE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br

Origin of Product

United States

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